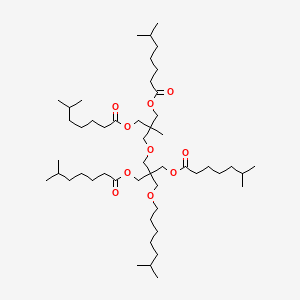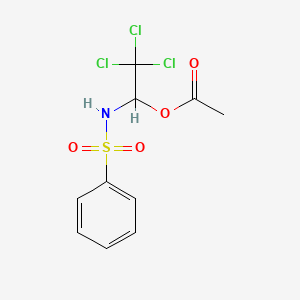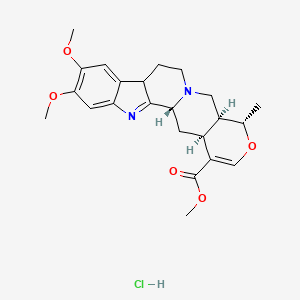
Silane, (((4-(1,1-dimethylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Silane, (((4-(1,1-dimethylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-” is a complex organosilicon compound. Organosilicon compounds are widely used in various industries due to their unique properties, such as thermal stability, chemical resistance, and flexibility. This particular compound features a silane core with a phenyl group and a trioxabicyclo octane structure, making it a subject of interest in advanced material science and synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Silane, (((4-(1,1-dimethylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-” likely involves multiple steps, including the formation of the trioxabicyclo octane structure, the attachment of the phenyl group, and the incorporation of the silane moiety. Typical reaction conditions may include the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.
化学反应分析
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may target the phenyl group or other functional groups within the molecule.
Substitution: The phenyl group or other substituents may be replaced by different functional groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions may produce derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure can serve as a template for designing new materials with specific properties.
Biology
In biological research, organosilicon compounds are often explored for their potential use in drug delivery systems and as biocompatible materials. The trioxabicyclo octane structure may offer unique interactions with biological molecules.
Medicine
Medical applications may include the development of new pharmaceuticals or diagnostic agents. The stability and reactivity of the silane group can be harnessed to create compounds with therapeutic potential.
Industry
In industry, this compound may be used in the production of advanced materials, such as coatings, adhesives, and sealants. Its thermal stability and chemical resistance make it suitable for high-performance applications.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. In chemical reactions, the silane group may act as a reactive center, facilitating various transformations. In biological systems, the compound’s structure may interact with specific molecular targets, influencing pathways and processes.
相似化合物的比较
Similar Compounds
Similar compounds may include other organosilicon compounds with different substituents or structural variations. Examples include:
- Trimethylsilyl derivatives
- Phenylsilane compounds
- Trioxabicyclo octane derivatives
Uniqueness
What sets “Silane, (((4-(1,1-dimethylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-” apart is its unique combination of a silane core, a phenyl group, and a trioxabicyclo octane structure. This combination may impart specific properties, such as enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
108636-25-5 |
|---|---|
分子式 |
C20H28O3Si |
分子量 |
344.5 g/mol |
IUPAC 名称 |
2-[4-(4-tert-butyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C20H28O3Si/c1-18(2,3)19-13-21-20(22-14-19,23-15-19)17-9-7-16(8-10-17)11-12-24(4,5)6/h7-10H,13-15H2,1-6H3 |
InChI 键 |
ATGBINQKNBKIGL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


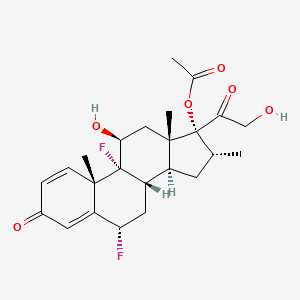
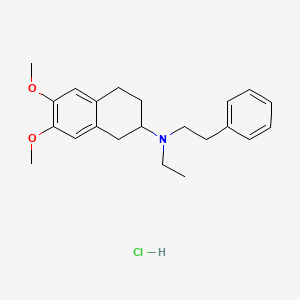
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
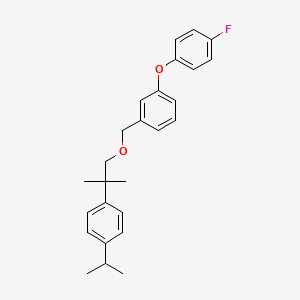



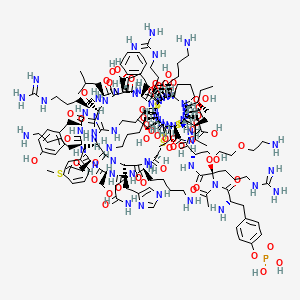
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
